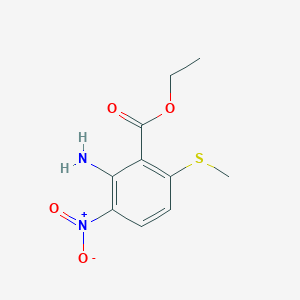

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate

Description

Properties

CAS No. |

921222-13-1 |

|---|---|

Molecular Formula |

C10H12N2O4S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

ethyl 2-amino-6-methylsulfanyl-3-nitrobenzoate |

InChI |

InChI=1S/C10H12N2O4S/c1-3-16-10(13)8-7(17-2)5-4-6(9(8)11)12(14)15/h4-5H,3,11H2,1-2H3 |

InChI Key |

GDXFEYKGBXRTKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])SC |

Origin of Product |

United States |

Preparation Methods

Laboratory Synthesis

The laboratory synthesis generally follows a multi-step organic reaction pathway:

Step 1: Nitration of Ethyl Benzoate

The process begins with the nitration of ethyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to ensure high yields.

Step 2: Reduction to Amino Group

Following nitration, the nitro group is reduced to an amino group. Common reducing agents include iron filings in acidic conditions or catalytic hydrogenation using palladium on carbon, which allows for selective reduction without affecting other functional groups.

Step 3: Introduction of Methylsulfanyl Group

The final step involves introducing the methylsulfanyl group through a nucleophilic substitution reaction. This can be accomplished by treating the amino compound with methyl sulfide in the presence of a base such as sodium hydride or potassium carbonate.

The overall reaction scheme can be summarized as follows:

$$

\text{Ethyl Benzoate} \xrightarrow{\text{Nitration}} \text{Ethyl 2-Nitrobenzoate} \xrightarrow{\text{Reduction}} \text{Ethyl 2-Aminobenzoate} \xrightarrow{\text{Methylsulfanylation}} \text{this compound}

$$

Industrial Production Methods

In industrial settings, the production of this compound is optimized for scalability and cost-effectiveness.

Continuous Flow Reactors : These systems are employed for nitration and reduction processes to enhance reaction efficiency and minimize waste.

Automated Systems : Automation ensures consistent quality and high throughput, allowing for larger batch sizes while maintaining purity levels.

Reaction Conditions

The specific conditions under which each step is performed can significantly influence yield and purity:

| Step | Temperature (°C) | Solvent | Catalyst/Conditions |

|---|---|---|---|

| Nitration | -5 to +5 | Nitric acid/Sulfuric acid | Controlled addition |

| Reduction | 20 to 100 | Water or alcohol | Iron filings or palladium catalyst |

| Methylsulfanylation | Room temperature | DMSO or DMF | Sodium hydride or potassium carbonate |

Purification Techniques

Purification is crucial for obtaining high-purity this compound. Common methods include:

Recrystallization : This technique utilizes ethanol-water mixtures to enhance purity by selective crystallization.

Chromatography : Flash chromatography with hexane/ethyl acetate gradients is effective for separating impurities.

Characterization Techniques

Characterizing the synthesized compound involves several analytical techniques:

Nuclear Magnetic Resonance (NMR) : Utilized to confirm the structure; key peaks include those corresponding to the methylsulfanyl group (δ ~2.45 ppm) and aromatic protons (δ ~8.0 ppm).

Infrared Spectroscopy (IR) : Characteristic peaks at approximately 1530 cm⁻¹ (NO₂ stretch) and around 3350 cm⁻¹ (NH₂ stretch) confirm functional groups.

High-Performance Liquid Chromatography (HPLC) : Employed for purity analysis, typically achieving >95% purity under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group can facilitate electron transfer reactions, while the amino and methylsulfanyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Amino and Sulfur-Containing Substituents

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate shares functional group similarities with:

- Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate (Compound 11 in ): Core Structure: A thieno-thiopyran fused ring system replaces the simple benzoate ring. Functional Groups: Contains an amino group and methylsulfanyl substituent but lacks a nitro group. Reactivity: The fused heterocyclic structure enhances rigidity and may influence biological activity compared to the planar benzoate system .

- Flupritine Maleate (): Structure: Ethyl 2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl carbamate maleate. Key Differences: A pyridine ring replaces the benzene core, with a carbamate group and fluorobenzylamine substituent. Application: Flupritine is a non-opioid analgesic, highlighting how aromatic esters with amino and sulfur groups can exhibit neuroprotective or therapeutic effects .

Heterocyclic Derivatives with Sulfur and Nitro Groups

- Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (Compound 13 in ): Structure: A complex annulated pyrimidine-thieno system with a methylsulfanyl group. Comparison: The nitro group in the target compound may confer greater electron deficiency, altering cyclocondensation reactivity compared to the oxo group in this derivative .

- 4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid Ethyl Ester () :

- Structure : Pyrimidine ring with hydroxy and methylsulfanyl substituents.

- Synthesis : Derived from S-methylisothiourea and diethyl ethoxymethyl ethylene maleate.

- Contrast : The absence of a nitro group and presence of a hydroxy substituent may enhance hydrogen-bonding interactions, affecting solubility .

Sulfur-Containing Agrochemicals and Pharmaceuticals

- Cangrelor (): Structure: Adenosine derivative with methylsulfanyl and trifluoropropylsulfanyl groups. Application: Antiplatelet agent, demonstrating the therapeutic relevance of sulfur-containing moieties in drug design .

- Metsulfuron Methyl Ester () :

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

- Reactivity : The nitro group in the target compound likely enhances electrophilic substitution resistance but may reduce nucleophilic aromatic substitution rates compared to methoxy or hydroxy analogues .

- Biological Relevance : Sulfur-containing groups (e.g., SCH₃) are critical in agrochemicals () and pharmaceuticals (), implying that the target compound’s methylsulfanyl group could confer bioactivity or metabolic stability .

Biological Activity

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a nitro group, an amino group, and a methylthio group attached to a benzoate structure. This unique combination of functional groups contributes to its chemical reactivity and biological activity.

Key Functional Groups

- Amino Group (-NH2): Involved in hydrogen bonding and can influence the compound's interaction with biological macromolecules.

- Nitro Group (-NO2): Known for its role in various biological activities, including anticancer effects.

- Methylthio Group (-S(CH3)): May participate in hydrophobic interactions, enhancing the compound's binding affinity to certain targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition: The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Antioxidant Activity: The nitro group may contribute to the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.

- Cytotoxic Effects: Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest.

Anticancer Properties

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in human colorectal cancer (HCT116) and leukemia cell lines (CCRF-CEM) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (wild-type) | 15 | Apoptosis induction |

| HCT116 (p53−/−) | 20 | Cell cycle arrest |

| CCRF-CEM | 12 | DNA synthesis inhibition |

| A549 | 18 | Reactive oxygen species generation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, likely due to the presence of the nitro group which is known for its antibacterial effects .

Case Studies

-

Study on Anticancer Activity:

A recent study assessed the effects of this compound on HCT116 cells. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with subsequent analysis revealing activation of apoptotic pathways through caspase activation . -

Antimicrobial Evaluation:

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity .

Research Applications

This compound is being explored for various applications in:

- Drug Development: As a lead compound for synthesizing new anticancer or antimicrobial agents.

- Biochemical Probes: For studying enzyme interactions and cellular pathways due to its ability to modulate biological functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via [4+2] cyclocondensation reactions. A key approach involves reacting ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate with precursors like tetrahydro-4H-thiopyran-4-one under reflux in polar aprotic solvents (e.g., DMF or THF). Yield optimization requires strict control of temperature (80–100°C) and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs). Impurities are minimized via vacuum distillation or silica-gel chromatography .

Q. How can solubility and purification challenges be addressed for this compound?

- Methodology : The compound is sparingly soluble in water but dissolves in ethanol, ethyl acetate, or dichloromethane. Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C enhances purity. For complex mixtures, flash chromatography with hexane:ethyl acetate (3:1) gradients is effective. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H NMR (400 MHz, CDCl) identifies the methylsulfanyl group (δ 2.45 ppm, singlet) and nitro group proximity (δ 8.2–8.5 ppm aromatic signals).

- IR : Peaks at 1530 cm (NO asymmetric stretch) and 3350 cm (NH stretch) confirm functional groups.

- XRD : Single-crystal X-ray diffraction (SHELXL refinement) resolves steric effects of the methylsulfanyl substituent. Crystallographic data should be cross-referenced with the Cambridge Structural Database .

Advanced Research Questions

Q. How does the methylsulfanyl group influence regioselectivity in electrophilic substitution reactions?

- Methodology : The methylsulfanyl (–SCH) group is a strong electron donor via σ- and π-conjugation, directing nitration to the para position relative to itself. Computational modeling (DFT, B3LYP/6-311+G(d,p)) predicts charge distribution, validated experimentally by isolating intermediates. Competing directing effects (e.g., –NH) require protecting-group strategies (e.g., acetylation) to control regioselectivity .

Q. What computational methods are suitable for studying the compound’s electronic properties and reactivity?

- Methodology : Density Functional Theory (ADF/Gaussian) with solvent models (COSMO-RS) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Charge transfer dynamics are analyzed via time-dependent DFT (TDDFT) for excited-state properties. Basis sets (e.g., def2-TZVP) and relativistic corrections (ZORA) improve accuracy for sulfur-containing systems .

Q. How can contradictions in nitro-group reduction efficiency across studies be resolved?

- Analysis : Discrepancies in catalytic reduction yields (e.g., 60–85%) arise from catalyst choice (Pd/C vs. Raney Ni) and solvent polarity. Systematic optimization includes:

- Screening catalysts (5–10 wt% loading) in ethanol/water (9:1) under H (1–3 atm).

- Monitoring by TLC (R shift from 0.6 to 0.3 in hexane:EtOAc).

- Switching to transfer hydrogenation (hydrazine hydrate/Pb-C) for oxygen-sensitive conditions .

Q. What strategies mitigate steric hindrance during functionalization of the aromatic ring?

- Methodology : Steric bulk from the ethyl ester and methylsulfanyl groups limits meta-substitution. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.